Ethyl (3-bromopropyl)methylphosphinate
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Overview
Description
Ethyl (3-bromopropyl)methylphosphinate is an organophosphorus compound with the molecular formula C6H14BrO2P. This compound is characterized by the presence of a bromine atom attached to a three-carbon propyl chain, which is further connected to a methylphosphinate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-bromopropyl)methylphosphinate typically involves the reaction of ethyl methylphosphinate with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques, such as distillation or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl (3-bromopropyl)methylphosphinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinate group to phosphine or other reduced forms
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include phosphine oxides and other oxidized derivatives.
Reduction: Products include phosphines and reduced phosphinates.
Scientific Research Applications
Ethyl (3-bromopropyl)methylphosphinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including enzyme inhibitors and potential therapeutic agents.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the design of novel pharmaceuticals.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl (3-bromopropyl)methylphosphinate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phosphinate group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules. These reactions can modulate the activity of enzymes or other biological targets, making the compound useful in biochemical research and drug development .
Comparison with Similar Compounds
- Ethyl (3-chloropropyl)methylphosphinate
- Ethyl (3-iodopropyl)methylphosphinate
- Methyl (3-bromopropyl)methylphosphinate
Comparison: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the ethyl group provides different steric and electronic properties compared to the methyl analog, influencing the compound’s overall reactivity and applications .
Properties
CAS No. |
129365-30-6 |
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Molecular Formula |
C6H14BrO2P |
Molecular Weight |
229.05 g/mol |
IUPAC Name |
1-bromo-3-[ethoxy(methyl)phosphoryl]propane |
InChI |
InChI=1S/C6H14BrO2P/c1-3-9-10(2,8)6-4-5-7/h3-6H2,1-2H3 |
InChI Key |
MPGOHMCQUMHESZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)CCCBr |
Origin of Product |
United States |
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